REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:5]=1[NH:6][CH3:7])([O-])=O.C(=O)([O-])O.[Na+].CO.[S-2].[Na+].[Na+]>O.[OH-].[Na+]>[NH2:1][C:4]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:5]=1[NH:6][CH3:7] |f:1.2,4.5.6,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(NC)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes at this temperature (reflux)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The yellow suspension is heated in the course of 20 minutes to 40° C
|
Type
|
FILTRATION
|
Details
|
The turbid yellow solution is filtered
|
Type
|
ADDITION
|
Details
|
The clear yellow filtrate is added dropwise in the course of 2 hours to the suspension of 2,4-dinitro-N-methylaniline
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
ADDITION
|
Details
|
occurs during the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
The new suspension is heated in the course of 1 hour to 70° C
|
Type
|
DISTILLATION
|
Details
|
Then 144 parts of methanol are distilled off
|
Type
|
ADDITION
|
Details
|
50 parts of ice are added
|
Type
|
FILTRATION
|
Details
|
After suction filtration at 8° C
|
Type
|
WASH
|
Details
|
the filter cake is washed three times with 160 parts of water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 60° C
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(NC)C=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |